3',5'-TIPS-N-Ac-Cytidine
Overview
Description
3’,5’-TIPS-N-Ac-Cytidine is a synthetic nucleoside analog with the chemical formula C23H41N3O7Si2. This compound is derived from cytidine, a nucleoside molecule that is a fundamental building block of RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-TIPS-N-Ac-Cytidine typically involves the chemical modification of cytidineThe process begins with the solubilization of N4-acetyl-3’,5’-O-(tetraisopropyldisiloxan-1,3-diyl)cytidine in tetrahydrofuran, followed by the addition of methyl thiomethyl 2-cyanoethyl ether and molecular sieve 4A .
Industrial Production Methods
Industrial production methods for 3’,5’-TIPS-N-Ac-Cytidine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-TIPS-N-Ac-Cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 3’,5’-TIPS-N-Ac-Cytidine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted cytidine analogs .
Scientific Research Applications
3’,5’-TIPS-N-Ac-Cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’-TIPS-N-Ac-Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The molecular targets include enzymes involved in nucleic acid synthesis and modification, such as DNA and RNA polymerases. The pathways affected by this compound include those related to DNA replication, transcription, and repair .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound from which 3’,5’-TIPS-N-Ac-Cytidine is derived.
Deoxycytidine: A deoxyribonucleoside analog of cytidine.
Azacitidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with applications in cancer therapy.
Uniqueness
3’,5’-TIPS-N-Ac-Cytidine is unique due to its enhanced stability and functionality, which are conferred by the N-acetyl and 3’,5’-O-[1,1,3,3-tetraisopropyldisiloxan-1,3-diyl] modifications. These modifications make it particularly useful in applications where stability and resistance to enzymatic degradation are crucial .
Properties
IUPAC Name |
N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHXFWTOQROJQ-ZHHKINOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O7Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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